molecular formula C14H17N5O B5796737 N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide

N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B5796737
M. Wt: 271.32 g/mol
InChI Key: HUKNHPNTMDSDFR-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide typically involves the formation of the tetrazole ring through a [2+3] cycloaddition reaction between a nitrile and an azide. This reaction is often carried out in the presence of a catalyst such as a Lewis acid or an amine salt to generate the highly reactive hydrazoic acid in situ . The reaction conditions usually involve moderate temperatures and the use of solvents like acetonitrile.

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Losartan: An angiotensin II antagonist used to treat hypertension, which also contains a tetrazole ring.

    Candesartan: Another angiotensin II receptor blocker with a tetrazole moiety.

Uniqueness

N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the benzamide moiety differentiates it from other tetrazole-containing compounds, potentially leading to unique interactions with biological targets .

Properties

IUPAC Name

N-cyclohexyl-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c20-14(16-12-6-2-1-3-7-12)11-5-4-8-13(9-11)19-10-15-17-18-19/h4-5,8-10,12H,1-3,6-7H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKNHPNTMDSDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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